molecular formula C6H7N7O3 B11519891 [4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid

[4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid

Cat. No.: B11519891
M. Wt: 225.17 g/mol
InChI Key: JWKYBYVTZBDWTP-UHFFFAOYSA-N
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Description

2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID is a complex organic compound that features a tetrazole ring and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions . The oxadiazole ring can be synthesized through cyclization reactions involving nitriles and hydrazides .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods are environmentally benign and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts and L-proline . Reaction conditions often involve mild temperatures and aqueous environments to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the tetrazole or oxadiazole rings .

Scientific Research Applications

2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H7N7O3

Molecular Weight

225.17 g/mol

IUPAC Name

2-[4-(tetrazol-1-ylmethylamino)-1,2,5-oxadiazol-3-yl]acetic acid

InChI

InChI=1S/C6H7N7O3/c14-5(15)1-4-6(10-16-9-4)7-2-13-3-8-11-12-13/h3H,1-2H2,(H,7,10)(H,14,15)

InChI Key

JWKYBYVTZBDWTP-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CNC2=NON=C2CC(=O)O

Origin of Product

United States

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